3-tert-Butyl-5-methylpyrocatechol
Overview
Description
3-tert-Butyl-5-methylpyrocatechol is an organic compound with the molecular formula C11H16O2. It is a derivative of pyrocatechol, featuring a tert-butyl group and a methyl group attached to the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-5-methylpyrocatechol typically involves the alkylation of pyrocatechol derivatives. One common method is the reaction of 3-methylcatechol with tert-butanol in the presence of sulfuric acid. The reaction is carried out in n-heptane at 80°C for several hours. The product is then purified through solvent extraction and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-5-methylpyrocatechol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-tert-Butyl-5-methylpyrocatechol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative damage.
Industry: Employed as a stabilizer in the production of plastics and rubber.
Mechanism of Action
The antioxidant properties of 3-tert-Butyl-5-methylpyrocatechol are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. The compound interacts with reactive oxygen species, converting them into less harmful molecules. This mechanism involves the stabilization of free radicals through resonance structures .
Comparison with Similar Compounds
Similar Compounds
- 3-tert-Butylcatechol
- 5-tert-Butylpyrocatechol
- 3-Methylcatechol
Uniqueness
3-tert-Butyl-5-methylpyrocatechol is unique due to the presence of both tert-butyl and methyl groups, which enhance its antioxidant properties compared to other similar compounds. The combination of these substituents provides a balance of steric hindrance and electron-donating effects, making it more effective in stabilizing free radicals .
Properties
IUPAC Name |
3-tert-butyl-5-methylbenzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6,12-13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYXORJDSTUCTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143628 | |
Record name | 3-tert-Butyl-5-methylpyrocatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010-99-7 | |
Record name | 3-(1,1-Dimethylethyl)-5-methyl-1,2-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1010-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-tert-Butyl-5-methylpyrocatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1010-99-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178992 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-tert-Butyl-5-methylpyrocatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-tert-butyl-5-methylpyrocatechol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-TERT-BUTYL-5-METHYLPYROCATECHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET3NB8DS2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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